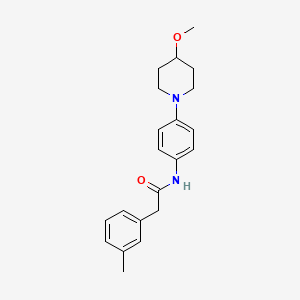

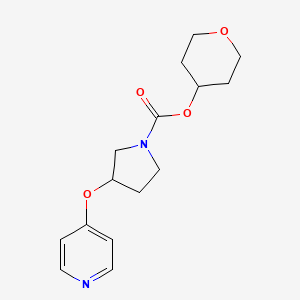

![molecular formula C8H5KN2O2 B2353980 Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2580205-48-5](/img/structure/B2353980.png)

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular weight of 200.24 .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone is also used as a key stage in the synthesis of new compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H6N2O2.K/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h1-5H,(H,11,12);/q;+1/p-1 .Scientific Research Applications

Structural Characteristics

The compound [K(C6H3N2O4)(C6H4N2O4)(H2O)2]n, which includes a potassium cation and a hydrogen pyrazine-2,3-dicarboxylate anion, has been structurally characterized. It demonstrates unique interactions involving potassium cations and organic ligands, contributing to the stabilization of the crystal structure through hydrogen bonds (Tombul, Güven, & Svoboda, 2007).

Chemical Synthesis

Pyrrolo[1,2-a]pyrazines can be selectively acylated at the α-position of the pyrrole ring, as demonstrated in the acylation process with acetic anhydride and various acid chlorides. This study highlights the selective reactivity of these compounds in chemical synthesis (Terenin, Butkevich, Ivanov, & Kabanova, 2008).

Crystal Structure and Thermochemistry

Research on potassium 2-pyrazine carboxylate C5H3KN2O2, a structurally similar compound, involves synthesis, crystal structure characterization, and thermal analysis. This study provides insights into the thermochemical properties of such compounds (Di, Zhang, Kong, & Zhou, 2016).

Reactivity and Synthesis of Novel Derivatives

Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate serves as a starting material for synthesizing natural alkaloid analogues, demonstrating the compound's utility in creating novel chemical entities (Voievudskyi, Astakhina, Kryshchyk, Petuhova, & Shyshkina, 2016).

Electrodialysis in Preparation

The use of electrodialysis in separating and preparing derivatives of pyrazine dicarboxylic acid, an intermediate in pharmaceutical production, is an important process highlighting the compound's relevance in drug synthesis (Sridhar & Palaniappan, 1989).

Luminescence in Lanthanide Organic Frameworks

Lanthanide organic frameworks incorporating potassium pyrazine derivatives demonstrate unique luminescence properties, indicating potential applications in materials science and optoelectronics (Yang, Zhao, Qi, & Lu, 2014).

Radical-Based Arylation

Potassium t-butoxide has been shown to promote the biaryl coupling of electron-deficient nitrogen heterocycles, including pyrazines, suggesting a role in radical-based chemical synthesis (Yanagisawa, Ueda, Taniguchi, & Itami, 2008).

Safety and Hazards

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities .

Biochemical Pathways

It is known that pyrrolo[1,2-a]pyrazine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Properties

IUPAC Name |

potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.K/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h1-5H,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKIRFBHBYBQJY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C2C=N1)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)

![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)

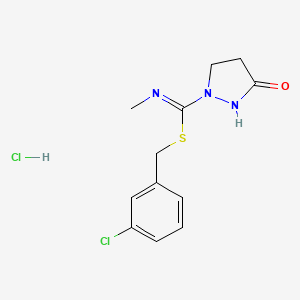

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)

![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)